

understanding the formation of Demethyl linezolid

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Compound of Interest

Compound Name: Demethyl linezolid

Cat. No.: B11933387

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An in-depth analysis of the formation of the primary metabolites of Linezolid, often referred to as **Demethyl linezolid**, reveals a dual pathway involving both metabolic biotransformation within the body and potential formation as process-related impurities during synthesis. This guide elucidates the mechanisms of formation, presents key quantitative data, details experimental protocols, and provides visual representations of the relevant pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The principal "demethylated" metabolites of Linezolid are more accurately identified as PNU-142300 (an aminoethoxyacetic acid derivative) and PNU-142586 (a hydroxyethyl glycine derivative). These are formed through the oxidative cleavage of the morpholine ring of the Linezolid molecule.

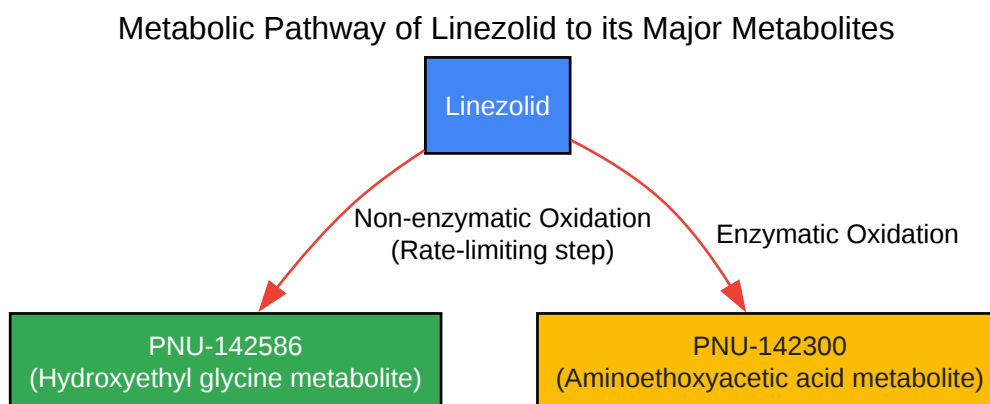
Metabolic Formation of Linezolid Metabolites

Linezolid undergoes metabolism in the body to form two major inactive metabolites, PNU-142300 and PNU-142586.^{[1][2][3]} The formation of these metabolites is a key factor in the clearance of the drug.

Signaling Pathway for Metabolic Formation

The metabolic conversion of Linezolid primarily involves the oxidation of its morpholine ring. Notably, this process does not appear to involve the cytochrome P450 enzyme system.^{[2][4][5][6]} PNU-142586 is the more abundant metabolite in humans and its formation is believed to occur through a non-enzymatic process.^{[2][7][8]} The formation of PNU-142586 is considered

the rate-limiting step in the clearance of Linezolid.[7][9][10] Conversely, the formation of PNU-142300 is understood to be enzymatically mediated.[3]



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Metabolic Pathway of Linezolid

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of Linezolid and its metabolites has been extensively studied. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Linezolid and its Metabolites

Parameter	Linezolid	PNU-142300	PNU-142586	Reference(s)
Elimination Half-life ($t_{1/2}$)	3.4 - 7.4 hours	-	-	[1]
Plasma Protein Binding	~31%	-	-	[2]
Volume of Distribution (Vd)	40 - 50 L	-	-	[1][2]
Total Clearance (CL)	80 ± 29 mL/min	-	-	[1]
Renal Clearance	~30% of total dose excreted unchanged	-	-	[1]
Metabolite Excretion in Urine	-	~10% of dose	~40% of dose	[11]

Table 2: Plasma Concentrations of Linezolid and its Metabolites

Compound	Cmax (mg/L)	Tmax (hours)	AUC (% of total radioactivity)	Reference(s)
Linezolid	15 - 27	0.5 - 2	~78% (male), ~93% (female)	[1][10]
PNU-142300	-	2 - 3	~7% (male), ~4% (female)	[10]
PNU-142586	-	3 - 5	~26% (male), ~9% (female)	[10]

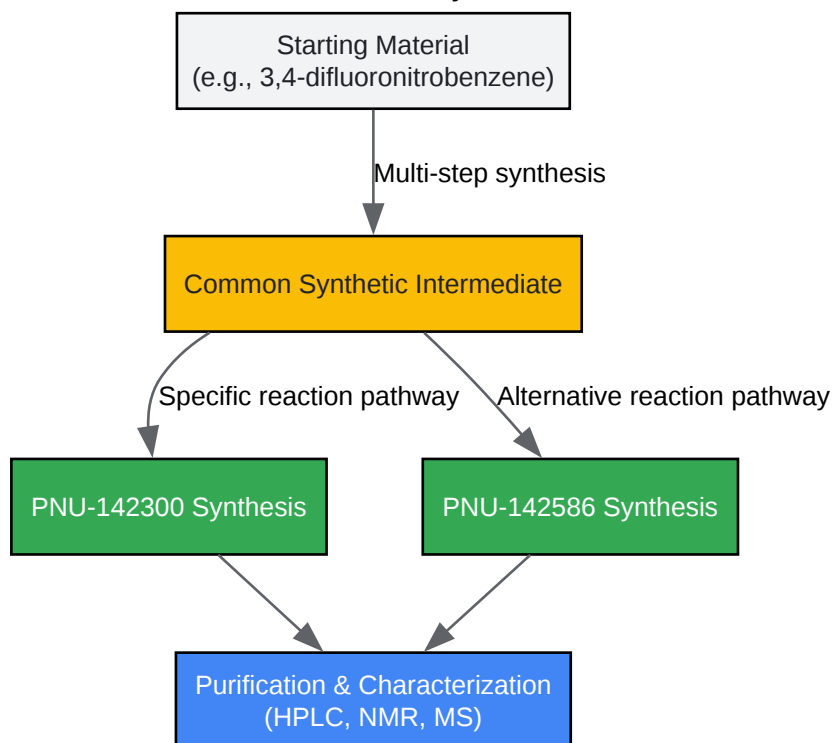
Chemical Synthesis of Linezolid Metabolites

The metabolites PNU-142300 and PNU-142586 can also be synthesized chemically, which is crucial for their use as reference standards in analytical studies and for investigating their biological properties.[12][13][14]

Experimental Workflow for Chemical Synthesis

A common synthetic route to PNU-142300 and PNU-142586 involves a multi-step process starting from a suitable precursor. One reported synthesis utilizes a common intermediate to produce both metabolites.[12]

General Workflow for the Chemical Synthesis of Linezolid Metabolites



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Chemical Synthesis Workflow

Experimental Protocols

Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586

A detailed synthetic procedure has been described by Gou et al. (2024), which involves the following key steps[13]:

- **Synthesis of a Key Intermediate:** The synthesis commences with 3,4-difluoronitrobenzene as the starting material. Through a series of reactions including nucleophilic substitution, hydroxyl protection, nitro-reduction, condensation, and cyclization, a key intermediate, (S)-2-[[3-[4-[benzyl[2-[(tert-butyldimethylsilyl)oxy]ethyl]amino]-3-fluorophenyl]-2-oxooxazolidin-5-yl]methyl]isoindoline-1,3-dione, is prepared.[13]
- **Synthesis of PNU-142300:** The intermediate is then subjected to a sequence of reactions including the removal of the tert-butyldimethylsilyl (TBS) group, Williamson etherification, amolysis, acylation, debenylation, and removal of the tert-butyl group to yield PNU-142300. [13] The reported total yield is 78% with a purity of 98.62%. [13]
- **Synthesis of PNU-142586:** Alternatively, the same intermediate can be converted to PNU-142586 tetrabutylammonium salt through amolysis, acylation, debenylation, nitroalkylation, debenylation, and TBS removal.[13] The reported total yield for this pathway is 65% with a purity of 92.35%. [13]
- **Characterization:** The final structures of both metabolites are confirmed using mass spectrometry (MS), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^{13}C NMR).[13]

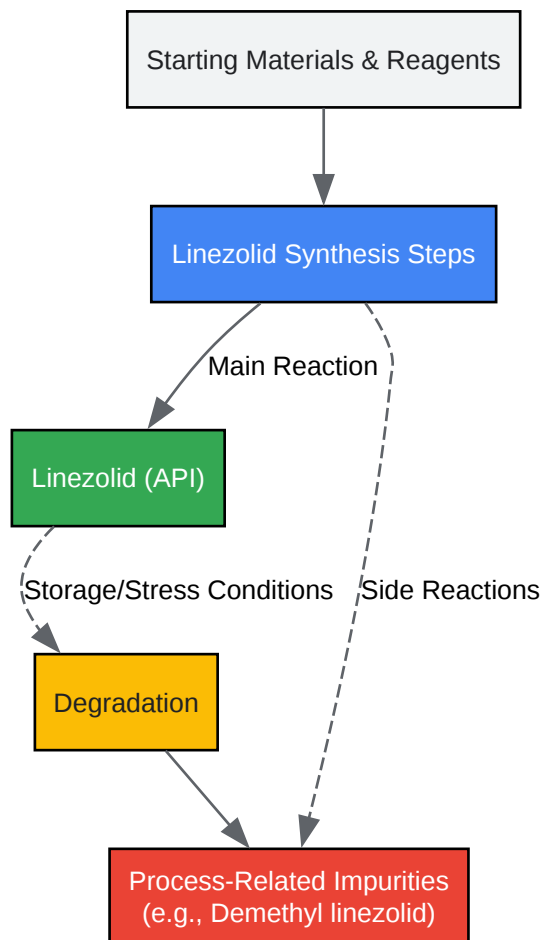
Formation as a Process-Related Impurity

The term "**Demethyl linezolid**" has also been used to refer to a process-related impurity in the synthesis of Linezolid.[15] These impurities can arise from starting materials, intermediates, or degradation products during the manufacturing process and storage.[16][17] The synthesis and characterization of these impurities are critical for quality control of the final drug product.[16][18][19]

Logical Relationship of Impurity Formation

The formation of impurities is an inherent part of any chemical synthesis. The logical flow involves the main synthesis pathway of the active pharmaceutical ingredient (API), with potential deviations leading to the formation of impurities.

Logical Flow of Process-Related Impurity Formation



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Process-Related Impurity Formation

In conclusion, the formation of "**Demethyl linezolid**" encompasses both the in vivo metabolic breakdown of Linezolid into its primary metabolites, PNU-142300 and PNU-142586, and the potential generation of related substances during the chemical synthesis of the drug. A thorough understanding of these pathways is essential for drug development professionals in the fields of pharmacology, toxicology, and pharmaceutical manufacturing.

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